molecular formula C8H6ClNO2S2 B13160824 1,3-Benzothiazol-2-ylmethanesulfonyl chloride

1,3-Benzothiazol-2-ylmethanesulfonyl chloride

Cat. No.: B13160824
M. Wt: 247.7 g/mol
InChI Key: KHPIMOLUMANQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₈H₆ClNO₂S₂. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with chloromethanesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions often include cooling the reaction mixture to maintain a low temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can produce a sulfonamide derivative, while reacting with an alcohol can yield a sulfonate ester .

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The benzothiazole moiety can interact with various molecular targets, including enzymes and receptors, leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of both the benzothiazole and sulfonyl chloride functional groups. This combination allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C8H6ClNO2S2

Molecular Weight

247.7 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2

InChI Key

KHPIMOLUMANQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.